molecular formula C12H9ClN4O B11860186 Purine, 6-chloro-9-(p-methoxyphenyl)- CAS No. 21313-95-1

Purine, 6-chloro-9-(p-methoxyphenyl)-

Cat. No.: B11860186
CAS No.: 21313-95-1
M. Wt: 260.68 g/mol
InChI Key: BBGNCJAADRAEKV-UHFFFAOYSA-N
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Description

Purine, 6-chloro-9-(p-methoxyphenyl)-: is a derivative of purine, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a chlorine atom at the 6-position and a p-methoxyphenyl group at the 9-position of the purine ring. Purine derivatives are significant in various fields, including medicinal chemistry, due to their biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Purine, 6-chloro-9-(p-methoxyphenyl)- typically involves the chlorination of purine derivatives. One common method is the chlorination of hypoxanthine with phosphorus oxychloride in the presence of dimethylaniline . The reaction conditions often include the use of solvents like acetonitrile and bases such as sodium hydroxide .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale chlorination processes, utilizing similar reagents and conditions as in laboratory synthesis. The scalability of these methods ensures the availability of the compound for various applications.

Chemical Reactions Analysis

Types of Reactions: Purine, 6-chloro-9-(p-methoxyphenyl)- undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Reagents like alkyl halides and bases such as sodium hydroxide.

    Oxidation and Reduction Reactions: Various oxidizing and reducing agents depending on the desired transformation.

    Cross-Coupling Reactions: Palladium catalysts and organostannanes.

Major Products: The major products formed from these reactions include various substituted purine derivatives, such as 9-alkylpurines and 6-succinoaminopurine .

Scientific Research Applications

Chemistry: In chemistry, Purine, 6-chloro-9-(p-methoxyphenyl)- is used as a building block for the synthesis of more complex molecules.

Biology and Medicine: It can be used in the development of antiviral and anticancer agents .

Industry: In the industrial sector, Purine, 6-chloro-9-(p-methoxyphenyl)- can be used in the production of pharmaceuticals and agrochemicals. Its derivatives may exhibit properties useful in these fields .

Mechanism of Action

The mechanism of action of Purine, 6-chloro-9-(p-methoxyphenyl)- involves its interaction with specific molecular targets. For instance, in antiviral applications, the compound may inhibit viral replication by targeting viral enzymes or interfering with nucleic acid synthesis . The exact pathways and molecular targets can vary depending on the specific application and derivative used.

Comparison with Similar Compounds

Uniqueness: Purine, 6-chloro-9-(p-methoxyphenyl)- is unique due to the presence of both the chlorine atom and the p-methoxyphenyl group. This combination of substituents can enhance its reactivity and biological activity compared to other purine derivatives.

Properties

CAS No.

21313-95-1

Molecular Formula

C12H9ClN4O

Molecular Weight

260.68 g/mol

IUPAC Name

6-chloro-9-(4-methoxyphenyl)purine

InChI

InChI=1S/C12H9ClN4O/c1-18-9-4-2-8(3-5-9)17-7-16-10-11(13)14-6-15-12(10)17/h2-7H,1H3

InChI Key

BBGNCJAADRAEKV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C=NC3=C2N=CN=C3Cl

Origin of Product

United States

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